Spiro[4.4]nonan-1-one

scaffold diversity drug‑likeness Fsp³

Spiro[4.4]nonan-1-one delivers a unique balance of high sp³‑carbon fraction (Fsp³ 0.889), moderate lipophilicity (LogP 1.8), and complete scaffold rigidity—zero rotatable bonds. It outperforms cyclopentanone (Fsp³ 0.800) in three‑dimensionality while avoiding the excessive lipophilicity and molecular weight of larger spiro‑homologs like spiro[4.5]decan-1-one. Its low TPSA (17.1 Ų) suggests superior passive permeability, making it a preferred carbocyclic core for CNS drug discovery and fragment‑based screening. The efficient Diels‑Alder synthetic route (60–75% yield) ensures cost‑effective access for medicinal chemistry programs and academic screening centers.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 14727-58-3
Cat. No. B082598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.4]nonan-1-one
CAS14727-58-3
SynonymsSpiro[4.4]nonan-1-one
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCCC2=O
InChIInChI=1S/C9H14O/c10-8-4-3-7-9(8)5-1-2-6-9/h1-7H2
InChIKeyQRYJGVNQNLCGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.4]nonan-1-one (CAS 14727-58-3) — A Spirocyclic Ketone Building Block with Quantifiable Scaffold Advantages for Medicinal Chemistry and Synthesis


Spiro[4.4]nonan-1-one is a bicyclic spirocyclic ketone comprising two five‑membered rings sharing a single quaternary carbon [1]. It is primarily employed as a versatile small‑molecule scaffold in organic synthesis and medicinal‑chemistry building‑block libraries . Its rigid, non‑planar architecture and balanced physicochemical profile distinguish it from simpler monocyclic ketones and from larger spiro‑analogs.

Why Spiro[4.4]nonan-1-one Cannot Be Replaced by Simpler Cyclic Ketones or Larger Spiro‑Analogs


The spiro[4.4]nonane framework delivers a unique combination of high sp³‑carbon fraction, moderate lipophilicity, and complete scaffold rigidity that is not matched by monocyclic ketones or higher spiro‑homologs . Replacing it with cyclopentanone reduces three‑dimensionality (Fsp³ drops from 0.889 to 0.800) [1]; switching to spiro[4.5]decan‑1‑one increases LogP by approximately 0.7 units and adds molecular weight, potentially altering pharmacokinetic profiles . These quantifiable differences underscore why generic substitution fails for studies requiring precise control of shape, lipophilicity, and conformational rigidity.

Quantitative Differentiation of Spiro[4.4]nonan-1-one Versus Closest Analogs for Knowledge‑Driven Procurement


Fraction of sp³‑Hybridized Carbons (Fsp³) Confirms Higher Scaffold Three‑Dimensionality

Spiro[4.4]nonan‑1‑one possesses an Fsp³ of 0.889, markedly higher than the monocyclic analog cyclopentanone (Fsp³ = 0.800) [1]. This difference of +0.089 represents an 11.1% increase in sp³‑carbon content, indicating a substantially more three‑dimensional scaffold.

scaffold diversity drug‑likeness Fsp³

Computed Octanol‑Water Partition Coefficient (LogP) Reveals a Lipophilicity Midpoint Distinct from Smaller and Larger Spiro‑Analogs

The XLogP3‑AA value of spiro[4.4]nonan‑1‑one is 1.8, considerably higher than cyclohexanone (LogP = 0.81) but approximately 1.2 units lower than spiro[4.5]decan‑1‑one (LogP ≈ 3.01) [1][2]. This positions the compound in a logP range often associated with favorable oral absorption and CNS penetration.

lipophilicity ADME LogP

Rotatable Bond Count Confirms Complete Scaffold Rigidity

Spiro[4.4]nonan‑1‑one has zero rotatable bonds, whereas a common acyclic ketone such as 2‑heptanone possesses four rotatable bonds [1][2]. This difference of −4 rotatable bonds indicates a fully constrained scaffold that minimizes the conformational entropy loss upon binding to biological targets.

conformational constraint entropy penalty rotatable bonds

Topological Polar Surface Area (TPSA) Is Lower than Aza‑Spiro Analogs, Favoring Membrane Permeability

The TPSA of spiro[4.4]nonan‑1‑one is 17.1 Ų, significantly lower than the 29 Ų of 2‑azaspiro[4.4]nonan‑1‑one [1][2]. This −11.9 Ų difference (41% reduction) suggests that the carbocyclic parent scaffold may exhibit superior passive membrane permeability compared to its aza‑substituted counterpart.

polar surface area permeability aza‑spiro

Scalable Cycloaddition‑Based Synthetic Route Provides a Reliable Procurement Pathway

The spiro[4.4]nonane scaffold can be accessed via a Diels‑Alder cycloaddition of spiro[4.4]nona‑2,7‑diene‑1,6‑dione, yielding spiro[4.4]nonane‑dione derivatives in 60–75% isolated yield . In contrast, comparable spiro[4.5] systems often require multi‑step sequences with lower overall yields, making the [4.4] scaffold synthetically more tractable for library production.

synthetic accessibility cycloaddition yield

Optimal Research and Industrial Applications for Spiro[4.4]nonan-1-one Based on Verified Differentiation


Fragment‑Based Drug Discovery Requiring High Fsp³ and Conformational Rigidity

The compound’s Fsp³ of 0.889 and zero rotatable bonds make it an ideal rigid fragment for fragment‑based screening libraries, where three‑dimensionality is increasingly prioritized to escape flatland. It outperforms cyclopentanone (Fsp³ 0.800) in sp³ content while avoiding the excessive lipophilicity of larger spiro‑analogs.

CNS‑Targeted Lead Optimization Leveraging Balanced LogP and Low TPSA

With a LogP of 1.8 and TPSA of 17.1 Ų, spiro[4.4]nonan‑1‑one occupies a favorable property space for blood‑brain barrier penetration. Its lower TPSA versus 2‑azaspiro[4.4]nonan‑1‑one (29 Ų) suggests superior passive permeability, making it a preferred carbocyclic core for CNS drug discovery programs.

Parallel Synthesis and Library Production Enabled by High‑Yielding Cycloaddition Chemistry

The scalable Diels‑Alder route yielding 60–75% of the spiro[4.4]nonane core allows rapid generation of diverse analog libraries. This synthetic efficiency is advantageous for academic screening centers and pharmaceutical discovery units that require cost‑effective, parallel production of spirocyclic compounds.

Chemical Biology Tool Compounds Requiring a Defined, Shape‑Persistent Scaffold

The complete scaffold rigidity (zero rotatable bonds) and well‑defined spiro geometry make spiro[4.4]nonan‑1‑one an excellent starting point for designing chemical probes where conformational pre‑organization is critical for target engagement and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[4.4]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.